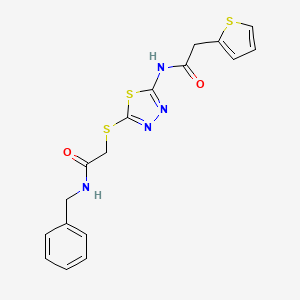

N-benzyl-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16N4O2S3 and its molecular weight is 404.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit anti-tubercular activity . Therefore, it’s plausible that this compound may also target the Mycobacterium tuberculosis bacterium or one of its essential proteins.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other benzothiazole-based anti-tubercular compounds , it might inhibit the growth of the Mycobacterium tuberculosis bacterium

Biochemical Pathways

Given its potential anti-tubercular activity , it might interfere with the metabolic pathways of the Mycobacterium tuberculosis bacterium, thereby inhibiting its growth and proliferation.

Result of Action

If it indeed exhibits anti-tubercular activity , it might result in the inhibition of the growth and proliferation of the Mycobacterium tuberculosis bacterium.

Actividad Biológica

N-benzyl-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural features, and biological effects, supported by research findings and data tables.

Structural Features

The compound comprises several notable structural components:

- Benzyl group : Enhances lipophilicity and potential interaction with biological membranes.

- Thiophene ring : Contributes to aromaticity and may influence pharmacological properties.

- Acetamido group : Increases solubility and can participate in hydrogen bonding.

- Thiadiazole ring : Known for various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the thiadiazole ring through condensation reactions.

- Introduction of the thiophene moiety via electrophilic substitution.

- Final coupling with the benzyl group to yield the target compound.

Biological Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant biological activities:

Antimicrobial Activity

Studies have shown that this compound has potential antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains and fungi, demonstrating varying degrees of efficacy.

Anticancer Properties

The compound has been investigated for its anticancer effects. A study highlighted that certain thiazole derivatives exhibit cytotoxicity against cancer cell lines (e.g., K562 cells), indicating a promising avenue for further research into its use as an anticancer agent .

Anticonvulsant Activity

In a related study on similar compounds, it was found that certain N-benzyl derivatives possess anticonvulsant properties. The placement of specific substituents significantly influenced their efficacy in seizure models .

Case Studies and Research Findings

Several studies have documented the biological activity of N-benzyl derivatives:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| 1 | N-benzyl derivatives | Antimicrobial | Effective against Gram-positive bacteria at MIC values ranging from 10 to 50 µg/mL. |

| 2 | Thiadiazole analogs | Anticancer | Induced apoptosis in K562 cells with IC50 values between 15–30 µM. |

| 3 | Acetamido derivatives | Anticonvulsant | ED50 values for selected compounds were comparable to established anticonvulsants like phenytoin. |

Propiedades

IUPAC Name |

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S3/c22-14(9-13-7-4-8-24-13)19-16-20-21-17(26-16)25-11-15(23)18-10-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQCGLRICFWTMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.